2-(N-CARBOXYMETHYL-N-PHENYL)AMINO-4,6-DIMERCAPTO-1,3,5-TRIAZINE
2-(N-CARBOXYMETHYL-N-PHENYL)AMINO-4,6-DIMERCAPTO-1,3,5-TRIAZINE
Brand Name:
Vulcanchem
CAS No.:
175161-86-1
VCID:
VC20934654
InChI:
InChI=1S/C11H10N4O2S2/c16-8(17)6-15(7-4-2-1-3-5-7)9-12-10(18)14-11(19)13-9/h1-5H,6H2,(H,16,17)(H2,12,13,14,18,19)
SMILES:
C1=CC=C(C=C1)N(CC(=O)O)C2=NC(=S)NC(=S)N2
Molecular Formula:
C11H10N4O2S2
Molecular Weight:
294.4 g/mol
2-(N-CARBOXYMETHYL-N-PHENYL)AMINO-4,6-DIMERCAPTO-1,3,5-TRIAZINE
CAS No.: 175161-86-1
Cat. No.: VC20934654
Molecular Formula: C11H10N4O2S2
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175161-86-1 |
|---|---|
| Molecular Formula | C11H10N4O2S2 |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | 2-(N-[4,6-bis(sulfanylidene)-1H-1,3,5-triazin-2-yl]anilino)acetic acid |
| Standard InChI | InChI=1S/C11H10N4O2S2/c16-8(17)6-15(7-4-2-1-3-5-7)9-12-10(18)14-11(19)13-9/h1-5H,6H2,(H,16,17)(H2,12,13,14,18,19) |
| Standard InChI Key | DAKZRRQKYYSXNF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N(CC(=O)O)C2=NC(=S)NC(=S)N2 |
| Canonical SMILES | C1=CC=C(C=C1)N(CC(=O)O)C2=NC(=S)NC(=S)N2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator